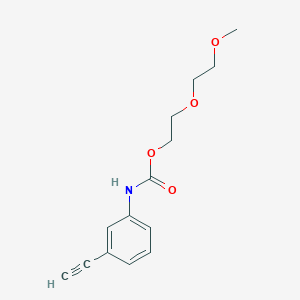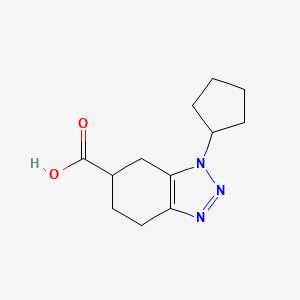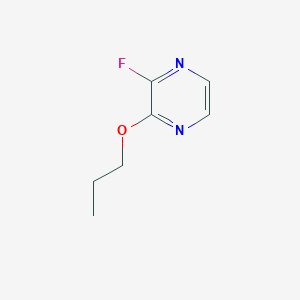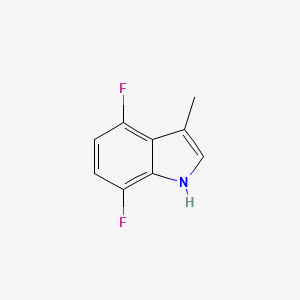
4,7-Difluoro-3-methyl 1H-indole
説明
Synthesis Analysis
The synthesis of indole derivatives, including 4,7-Difluoro-3-methyl 1H-indole, is a significant area of research. Indoles are important types of molecules and natural products and play a main role in cell biology . The Fischer indole synthesis is one of the methods used in the synthesis of indole derivatives .Molecular Structure Analysis
The molecular formula of 4,7-Difluoro-3-methyl 1H-indole is C9H7F2N. The InChI Code is 1S/C9H7F2N/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
4,7-Difluoro-3-methyl 1H-indole is a solid or semi-solid or lump or liquid .科学的研究の応用
Antimicrobial Activities
A strategic synthesis of fluorinated indole derivatives, specifically 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, achieved through the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene, followed by a cyclization reaction, demonstrated significant antimicrobial activities against both bacterial and fungal pathogens. The direct fluorination method employed diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent, providing a straightforward pathway to construct these compounds with good yields. The structural characterization of these novel fluorinated compounds was confirmed through various spectroscopic techniques, including 1H, 13C, and 19F NMR, as well as mass spectrometry and Nuclear Overhauser Effect Spectroscopy spectra. This research highlights the potential of fluorinated indole derivatives in the development of new antimicrobial agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Electrosynthesis and Fluorination Techniques
Electrosynthesis of fluorinated indole derivatives, such as the anodic fluorination of various N-acetyl-3-substituted indole derivatives, has been successfully carried out, leading to the exclusive or selective production of trans-2,3-difluoro-2,3-dihydroindoles. The treatment of these difluorinated products with a base yielded monofluoroindole derivatives or a monofluoroindoline derivative, depending on the substituents at the 3-position. This electrosynthetic approach provides a novel pathway for the synthesis of fluorinated indole compounds with potential applications in various fields of chemistry and materials science (Yin, Wang, Inagi, & Fuchigami, 2010).
Photophysical Properties and Fluoride Ion Sensing
The synthesis of new indole derivatives from β-brominated dehydroamino acids and arylboronic acids, using a sequential Suzuki-Miyaura cross-coupling reaction followed by metal-assisted C-N intramolecular cyclization, has been explored. The photophysical studies of these compounds in various solvents revealed high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them suitable candidates for fluorescent probes. Moreover, the response of these synthesized compounds towards fluoride ion (F-) was evaluated, demonstrating significant spectral changes in fluorescence emission upon F- addition, indicating their selectivity and potential application in fluoride ion sensing (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel indole derivatives, characterized by NMR, FT-IR, UV-Visible techniques, and X-ray diffraction (XRD) studies, have been conducted to evaluate their molecular structures, bond angles, lengths, and specific space groups. Density Functional Theory (DFT) studies provided insights into the optimized geometry, vibrational analysis, molecular electrostatic potential, and nonlinear optical properties of these molecules. This comprehensive experimental-computational study opens new avenues for the application of indole derivatives in high-tech applications related to nonlinear optics (Tariq et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4,7-difluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMULAITGQTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoro-3-methyl 1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
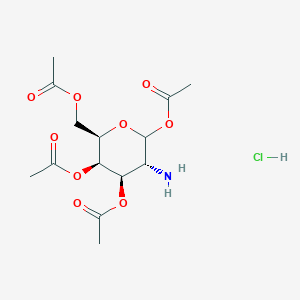
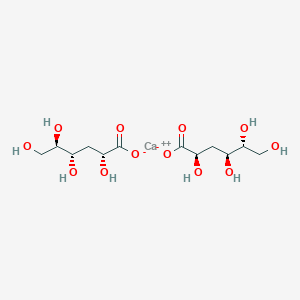
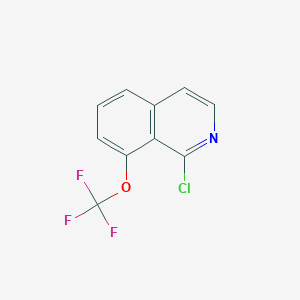
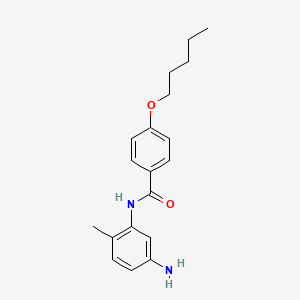
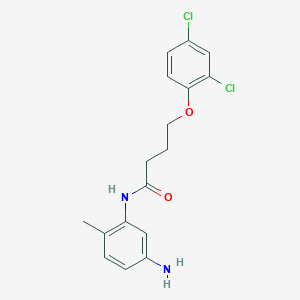
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)
![[2H]-N-(1,1-Dimethylethyl)-4,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide](/img/structure/B1460446.png)
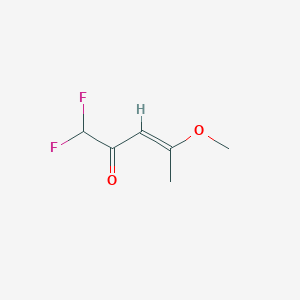
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)
